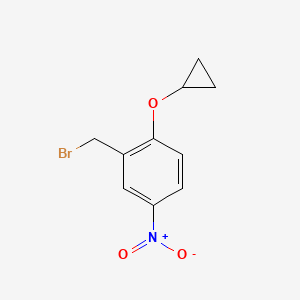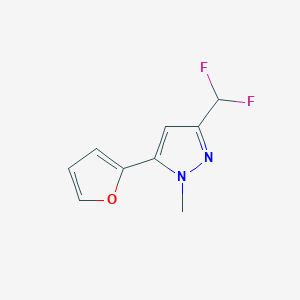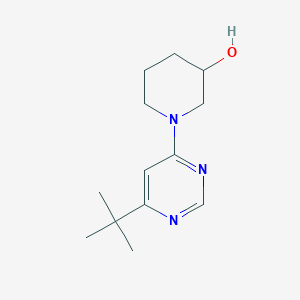![molecular formula C10H19ClN2O B1486001 1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride CAS No. 2204587-39-1](/img/structure/B1486001.png)
1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride
描述
1-(2,8-Diazaspiro[45]dec-2-yl)-1-ethanone hydrochloride is a chemical compound known for its unique spirocyclic structure, which consists of a spiro-linked diazaspirodecane and ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone precursor.
Introduction of the Ethanone Group: The ethanone group is introduced via an acylation reaction, often using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanone derivatives.
科学研究应用
1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly for receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death.
Biology: The compound is used in cell-based assays to study its effects on cell signaling pathways and apoptosis.
Industry: It may be used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
作用机制
The mechanism of action of 1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride involves the inhibition of kinase activity, particularly that of receptor-interacting protein kinase 1 (RIPK1). By inhibiting RIPK1, the compound blocks the activation of the necroptosis pathway, thereby preventing programmed cell death . This inhibition is achieved through binding to the ATP-binding site of the kinase, leading to a decrease in its catalytic activity.
相似化合物的比较
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spirocyclic core and have been studied for their kinase inhibitory activity.
1-Azaspiro[4.5]decan-2-one: This compound has a similar spirocyclic structure but lacks the ethanone group, which may affect its biological activity.
Uniqueness: 1-(2,8-Diazaspiro[4.5]dec-2-yl)-1-ethanone hydrochloride is unique due to its specific combination of the spirocyclic core and ethanone group, which contributes to its potent kinase inhibitory activity and potential therapeutic applications.
属性
IUPAC Name |
1-(2,8-diazaspiro[4.5]decan-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-9(13)12-7-4-10(8-12)2-5-11-6-3-10;/h11H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFGKPIIAMXQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(C1)CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-Oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1485922.png)


![2-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B1485926.png)
![4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B1485929.png)
amino}propanenitrile](/img/structure/B1485932.png)

![1-Octahydrocyclopenta[c]pyrrol-4-yl-3-pyrrolidinol dihydrochloride](/img/structure/B1485934.png)
![3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride](/img/structure/B1485935.png)
![1-[(1-Fluorocyclopentyl)methyl]piperazine dihydrochloride](/img/structure/B1485937.png)
![5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1485938.png)
